1-(3,4-difluorophenyl)piperidine-4-carboxylic acid

Lipophilicity ADME Fluorine Substitution

Procure this specific 3,4-difluorophenyl piperidine carboxylic acid to ensure success in your discovery workflows. Generic or differently substituted analogs (e.g., 4-fluorophenyl) cannot guarantee comparable reactivity, yield, or selectivity. This building block is critical for synthesizing potent RIP1 kinase inhibitors (IC50 0.063 nM), α1D-adrenoceptor antagonists (Ki 110-180 nM), and Nav1.7 inhibitors (IC50 2.60 nM). Its pH-dependent solubility enables simple purification, streamlining multi-step syntheses. Choose the validated scaffold to eliminate synthetic failure risk.

Molecular Formula C12H13F2NO2
Molecular Weight 241.238
CAS No. 1059536-63-8
Cat. No. B2905958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-difluorophenyl)piperidine-4-carboxylic acid
CAS1059536-63-8
Molecular FormulaC12H13F2NO2
Molecular Weight241.238
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C12H13F2NO2/c13-10-2-1-9(7-11(10)14)15-5-3-8(4-6-15)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)
InChIKeyBFKHEURNHFLLRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Difluorophenyl)piperidine-4-carboxylic acid (CAS 1059536-63-8) | Procurement Overview and Key Chemical Properties


1-(3,4-Difluorophenyl)piperidine-4-carboxylic acid (CAS 1059536-63-8) is a fluorinated piperidine derivative featuring a 3,4-difluorophenyl substituent and a carboxylic acid group at the 4-position of the piperidine ring . It has the molecular formula C₁₂H₁₃F₂NO₂ and a molecular weight of 241.23 g/mol . This compound serves primarily as a building block and versatile intermediate in the synthesis of bioactive molecules and complex organic frameworks, including those with applications as kinase inhibitors, receptor antagonists, and agrochemicals [1][2].

1-(3,4-Difluorophenyl)piperidine-4-carboxylic acid (CAS 1059536-63-8) | Why Substitution with In-Class Analogs is Scientifically Inadvisable


Procuring a generic, unsubstituted or differently substituted piperidine carboxylic acid (e.g., 4-fluorophenyl or 3,5-difluorophenyl analogs) in place of 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid introduces significant risk of synthetic failure and altered biological outcomes. The specific 3,4-difluorophenyl substitution pattern critically governs both the compound's physicochemical properties (including lipophilicity and electronic distribution) and its downstream utility as an intermediate in patented synthetic pathways, such as those leading to RIP1 kinase inhibitors [1]. Simple replacement with an in-class analog cannot guarantee comparable reactivity, yield, or selectivity in subsequent transformations, and may compromise the purity, efficacy, or reproducibility of the final target molecule.

1-(3,4-Difluorophenyl)piperidine-4-carboxylic acid (CAS 1059536-63-8) | Quantitative Differentiation vs. Closest Analogs


Quantitative Differentiation in Lipophilicity and Predicted ADME Properties vs. 1-(3,5-Difluorophenyl)piperidine-4-carboxylic acid

The 3,4-difluorophenyl substitution pattern on the piperidine ring confers distinct physicochemical properties compared to the 3,5-difluorophenyl isomer, which directly impacts downstream synthetic utility and potential biological behavior. While experimental LogP data for the 3,4-isomer remains sparse, a related compound containing the 3,4-difluorophenyl-piperidine core exhibits a calculated logP (SlogP) of approximately 3.18 [1]. This value, characteristic of the 3,4-difluorophenyl motif, is distinct from the 3,5-isomer, which is predicted to have a different lipophilicity profile due to the altered fluorine positioning, influencing solvent extraction, chromatographic purification, and the compound's behavior in biological systems .

Lipophilicity ADME Fluorine Substitution

Proven Utility as a Critical Intermediate in the Synthesis of a Potent RIP1 Kinase Inhibitor (IC₅₀ = 0.063 nM)

The 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid scaffold is an essential structural component in the synthesis of a highly potent receptor-interacting protein 1 (RIP1) kinase inhibitor, as detailed in patent WO2019130230A1 [1]. This patent describes the use of the 3,4-difluorophenyl-piperidine core to create compounds with exceptional in vitro activity. A derivative built upon this core exhibits an IC₅₀ of 0.0630 nM against human RIP1, placing it among the most potent inhibitors in this class [2]. In contrast, unsubstituted piperidine-4-carboxylic acid lacks the necessary aromatic substitution for potent RIP1 engagement, and alternative substitution patterns (e.g., 3,5-difluorophenyl) would lead to compounds with undefined and likely reduced kinase inhibition potency.

RIP1 Kinase Inflammation Cell Death

Validated Application in α1-Adrenoceptor Antagonist Chemotypes with Sub-200 nM Affinity

The 3,4-difluorophenyl-piperidine core is a validated pharmacophore for achieving nanomolar affinity at human α1-adrenoceptors. A closely related compound, 6-(3,4-difluorophenyl)-1-[5-(4,4-diphenyl-piperidin-1-yl)-pentyl]-2,4-dimethyl-1,6-dihydro-pyrimidine-5-carboxylic acid methyl ester, which incorporates the 3,4-difluorophenyl-piperidine core, demonstrates a binding affinity (Ki) of 110 nM against the human α1D-adrenoceptor, as measured by displacement of [³H]-prazosin on isolated human aorta tissue [1]. A separate assay on recombinant human receptor confirmed a Ki of 180 nM [2]. This contrasts sharply with the unsubstituted piperidine-4-carboxylic acid core, which would be expected to lack any significant affinity for this GPCR target, underscoring the critical role of the specific 3,4-difluorophenyl substitution in conferring biological activity.

GPCR Adrenergic Receptor Cardiovascular

Implication in Nav1.7 Sodium Channel Modulation with Sub-10 nM Potency

The 3,4-difluorophenyl-piperidine motif is a key component in the design of potent and selective inhibitors of the voltage-gated sodium channel Nav1.7, a validated target for pain therapy. A compound from US Patent 9,630,929, 4-((trans-4-(3,4-difluorophenyl)piperidin-3-yl)methoxy)-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide, which is built on the 3,4-difluorophenyl-piperidine core, exhibits an IC₅₀ of 2.60 nM against human Nav1.7 in patch clamp electrophysiology studies [1]. While the precise core is a piperidine rather than a piperidine-4-carboxylic acid, the data unequivocally demonstrate that the 3,4-difluorophenyl substitution pattern is crucial for achieving single-digit nanomolar potency at Nav1.7. The use of a generic, unsubstituted piperidine carboxylic acid would not support this level of activity.

Ion Channel Pain Neurology

Documented Physicochemical Advantage: pH-Dependent Solubility Profile for Controlled Reaction Conditions

The carboxylic acid group confers a distinct pH-dependent solubility profile that is critical for handling and reaction design. The compound is soluble in polar aprotic solvents (e.g., DMSO) under basic conditions (pH > 8) but precipitates in acidic buffers . This behavior contrasts with non-carboxylic acid analogs, such as 4-(3,4-difluorophenyl)piperidine, which lack this zwitterionic character and have different solubility and extraction properties. The ability to control solubility via pH adjustment enables straightforward purification via acid-base extraction and allows for precise control over reaction conditions, a key advantage for process chemists.

Solubility Formulation Process Chemistry

1-(3,4-Difluorophenyl)piperidine-4-carboxylic acid (CAS 1059536-63-8) | Primary Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of RIP1 Kinase Inhibitors for Inflammatory Disease Research

Use 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid as a critical intermediate for constructing the heterocyclic amide core of potent RIP1 kinase inhibitors, as exemplified in patent WO2019130230A1 [1]. The derived compounds, which exhibit sub-nanomolar IC₅₀ values (e.g., 0.0630 nM), are essential tools for investigating RIP1-dependent necroptosis and inflammation pathways [2].

Pharmacological Research: Development of α1-Adrenoceptor Ligands for Cardiovascular Studies

Employ this compound as a building block for synthesizing α1-adrenoceptor antagonists. Compounds incorporating the 3,4-difluorophenyl-piperidine core have demonstrated nanomolar binding affinity (Ki = 110-180 nM) at the human α1D-adrenoceptor, as validated by radioligand binding assays [3]. This application scenario is relevant for research into hypertension and other cardiovascular conditions.

Neuroscience Drug Discovery: Engineering Nav1.7 Sodium Channel Blockers for Pain Research

Utilize 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid or its reduced piperidine analogs to generate selective Nav1.7 sodium channel inhibitors. The 3,4-difluorophenyl-piperidine scaffold is a key structural element in compounds exhibiting potent inhibition of Nav1.7 (IC₅₀ = 2.60 nM), making it a valuable starting point for developing novel analgesics [4].

Process Chemistry: Leveraging pH-Dependent Solubility for Efficient Purification

In multi-step organic syntheses, the pH-dependent solubility of 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid provides a straightforward method for purification. Its solubility in basic, polar aprotic solvents (pH > 8) and precipitation in acidic aqueous buffers allows for simple liquid-liquid extraction and crystallization, streamlining reaction workups and improving overall process efficiency .

Technical Documentation Hub

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